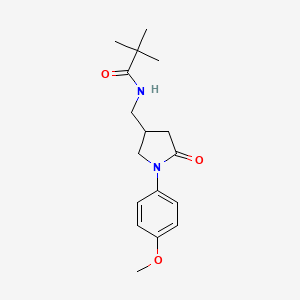

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

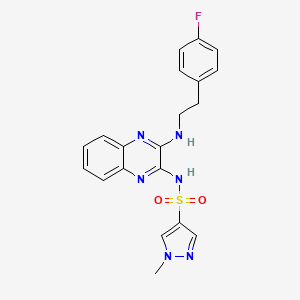

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community. It was first synthesized in 2018 and has since been used in various scientific studies. MPHP-2201 is a potent agonist of the cannabinoid receptors and has been found to have significant biochemical and physiological effects.

Applications De Recherche Scientifique

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, an analogue related to the chemical structure , was evaluated for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This compound exhibited significant activity in enhancing the corrector activity of DeltaF508-CFTR, showcasing its potential therapeutic application in cystic fibrosis treatment (G. Yu et al., 2008).

Met Kinase Inhibition

Another compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective inhibitor of the Met kinase superfamily. This discovery highlights the role of similar compounds in the development of targeted cancer therapies, with one particular analogue demonstrating efficacy in a human gastric carcinoma model and advancing to phase I clinical trials (G. M. Schroeder et al., 2009).

Synthetic Intermediate for Piperidines

The compound was also explored as a synthetic intermediate. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate utilized methoxyamide derivatives, indicating its importance in synthesizing complex organic structures with potential biological activity (O. Calvez et al., 1998).

Molecular Structure Analysis

The molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide was thoroughly analyzed, revealing its non-planar conformation and the stabilization through intramolecular hydrogen bonding. This analysis underscores the compound's significance in structural chemistry and potential applications in material science and molecular design (S. Atalay et al., 2016).

Lithiation Site Variation

Research on variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide demonstrated its utility in organic synthesis, particularly in facilitating unexpected ortho ring substitution. This finding has implications for the strategic design of organic synthesis pathways, optimizing yields and specificity in chemical reactions (Keith Smith et al., 2012).

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-10-12-9-15(20)19(11-12)13-5-7-14(22-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFOIGPEJUZSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)

![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)

![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)